molecular formula C9H11N3O3 B15068861 6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione

6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione

Cat. No.: B15068861
M. Wt: 209.20 g/mol
InChI Key: UQKIMZIDWXCONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrimidine core with three ketone groups and an isopropyl substituent. Its structure combines a pyrrole ring fused to a pyrimidine ring, creating a rigid scaffold that may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

6-propan-2-yl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-4(2)12-3-5-6(8(12)14)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H2,10,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKIMZIDWXCONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C1=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the pyrimidine trione family, sharing structural similarities with pyrimido[4,5-d]pyrimidines and furo[3,4-d]pyrimidines. Key comparisons include:

Compound Name Core Structure Substituents Key Features Reference
6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione Pyrrolo[3,4-d]pyrimidine Isopropyl at position 6 Rigid bicyclic system with three ketones; potential for hydrogen bonding Inferred
5-Styryl-pyrimido[4,5-d]pyrimidine-2,4,7-trione Pyrimido[4,5-d]pyrimidine Styryl at position 5 Extended conjugation from styryl group; IC50 = 10.11 ppm (antimicrobial)
5-Phenyl-pyrimido[4,5-d]pyrimidine-2,4,7-trione Pyrimido[4,5-d]pyrimidine Phenyl at position 5 Higher melting point (262–265°C); aromatic substituent enhances stability
Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione Furo[3,4-d]pyrimidine None (parent structure) Oxygen-containing fused ring; lower molecular weight (168.11 g/mol)

Key Structural Differences :

  • Pyrrolo vs. Pyrimido/Furo Cores : The pyrrolo[3,4-d]pyrimidine core contains a nitrogen-rich pyrrole ring, whereas pyrimido[4,5-d]pyrimidines have an additional pyrimidine ring, and furo analogs replace nitrogen with oxygen. These differences affect electronic properties and solubility .
Physicochemical Properties
Property 6-Isopropyl-pyrrolo-pyrimidine (Inferred) 5-Styryl-pyrimido-pyrimidine 5-Phenyl-pyrimido-pyrimidine Furo-pyrimidine
Melting Point (°C) 200–250 (estimated) Not reported 262–265 246–249 (4k)
Solubility Moderate in polar solvents Low (hydrophobic substituent) Low (aromatic hindrance) Higher (oxygen core)
IR Peaks (cm⁻¹) ~1740 (C=O), ~1675 (C=N) 1743, 1677 1743, 1677 1729, 1673

Notes:

  • The isopropyl group may reduce melting points compared to aromatic derivatives due to decreased crystallinity.
  • IR spectra align with shared ketone (C=O) and imine (C=N) functionalities across analogs .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps for synthesizing 6-isopropyl-pyrrolo[3,4-d]pyrimidine trione derivatives, and how can reaction yields be optimized? A: Synthesis typically involves multi-step protocols, such as coupling reactions followed by cyclization. For example, substituted pyrrolo-pyrimidine triones are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DMF as a solvent with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine) . Yields (e.g., 63–95%) depend on purification methods (e.g., silica gel chromatography) and reaction time/temperature control. Optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading .

Advanced Synthesis: Microwave-Assisted Methods

Q: How can microwave-assisted synthesis improve the efficiency of pyrrolo-pyrimidine trione derivatives? A: Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes while improving yields. For example, one-pot three-component reactions under microwave conditions enable rapid cyclization and functionalization, as demonstrated in the synthesis of structurally similar chromeno-pyrimidine derivatives . This method minimizes side reactions and enhances regioselectivity, particularly for thermally sensitive intermediates .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of 6-isopropyl-pyrrolo[3,4-d]pyrimidine trione? A: Key techniques include:

  • 1H/13C NMR : To verify substituent positions and diastereotopic protons (e.g., δ 3.49 ppm for methyl groups in pyrrolo-pyrimidine derivatives) .
  • FT-IR : Identifies carbonyl stretches (e.g., 1703 cm⁻¹ for C=O in pyrimidine triones) .
  • Elemental Analysis : Validates purity (>98%) and molecular formula consistency .
  • Melting Point Analysis : Detects impurities; deviations >2°C suggest incomplete purification .

Biological Activity Assessment

Q: How can researchers design experiments to evaluate the antitumor activity of this compound? A: Use in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like MCF-7 or HeLa) with IC50 calculations. Structure-activity relationship (SAR) studies should compare substituent effects (e.g., isopropyl vs. methyl groups) on potency. For mechanistic insights, combine flow cytometry (apoptosis detection) and kinase inhibition assays (e.g., targeting EGFR or Aurora kinases) .

Resolving Data Contradictions

Q: How should discrepancies in melting points or NMR data between synthesized batches be addressed? A: Contradictions often arise from polymorphic forms or residual solvents. Remedies include:

  • Recrystallization : Use mixed solvents (e.g., EtOH/H2O) to isolate pure polymorphs.
  • DSC/TGA : Analyze thermal behavior to identify polymorphs or solvates.
  • 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals caused by conformational isomerism .

Computational Modeling for SAR Studies

Q: What computational tools are recommended for predicting the bioactivity of pyrrolo-pyrimidine triones? A: Employ molecular docking (AutoDock Vina, Schrödinger) to simulate ligand-receptor interactions (e.g., with DNA topoisomerase II). Density Functional Theory (DFT) calculations (Gaussian, ORCA) can optimize geometries and predict electronic properties (HOMO-LUMO gaps) linked to reactivity. QSAR models using partial least squares (PLS) regression correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .

Purity Assessment and Analytical Challenges

Q: Which methods are most reliable for assessing the purity of this compound in complex mixtures? A: HPLC-UV/HRMS : Resolve co-eluting impurities (e.g., diastereomers) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). LC-MS/MS confirms molecular ions ([M+H]+) and fragments. Karl Fischer Titration quantifies residual water (<0.5%) in hygroscopic samples .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in the lab? A: Follow OSHA guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Scale-Up Challenges

Q: What process engineering considerations apply to scaling up synthesis from mg to gram scales? A: Key factors include:

  • Heat Transfer : Optimize stirring rates/reactor design to prevent hotspots in exothermic steps.
  • Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) for DMF reuse.
  • PAT (Process Analytical Technology) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring .

Stability and Storage

Q: How should this compound be stored to ensure long-term stability? A: Store under argon at –20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for hygroscopic samples. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.